![molecular formula C9H12O B1605785 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro- CAS No. 22118-00-9](/img/structure/B1605785.png)
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-
Overview
Description
Molecular Structure Analysis
The molecular structure of 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro- consists of a seven-membered ring with six carbon atoms and one oxygen atom. The compound adopts a cyclohexane-like conformation due to the saturation of the double bond in the indene ring. The IUPAC Standard InChI for this compound is: InChI=1S/C9H14/c1-2-5-9-7-3-6-8(9)4-1/h1-7H2 .
Scientific Research Applications
Synthesis and Catalysis
1H-Inden-1-one derivatives have been synthesized through decarbonylative cycloaddition, involving rhodium (I) catalyzed direct carbon–carbon bond cleavage. This synthesis method is significant in the field of catalysis and organic synthesis (Hu et al., 2022).
NMR Analysis and Structural Studies
The compound has been subject to detailed NMR analysis, which is crucial for understanding its molecular structure. Studies include analysis of indene derivatives and their enantiomers, providing valuable information for chemical and structural characterization (Spiteller, Jovanovic, & Spiteller, 2005).
Tautomer Stabilization Studies
Research has explored the stabilization of tautomers of this compound, highlighting its significance in understanding hydrogen bonding interactions and molecular behavior in different solvents (Sigalov et al., 2019).
Crystal Structure Analysis
The crystal structure of related derivatives has been analyzed, providing insights into molecular geometry and intermolecular interactions. Such studies are essential in the field of crystallography and materials science (Ali et al., 2010).
Photochemical Behavior Studies
Investigations into the photochemical behavior of certain derivatives of this compound reveal its potential applications in photochemistry and materials science (Sugihara, Sugimura, & Murata, 1983).
Molecular Property Analysis
Density functional theory calculations have been used to analyze the molecular properties of indene derivatives, highlighting their applications in theoretical chemistry and molecular modeling (Prasad et al., 2010).
properties
IUPAC Name |
2,3,4,5,6,7-hexahydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMPHJINXYTSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342910 | |
Record name | 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro- | |
CAS RN |
22118-00-9 | |
Record name | 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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